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molecular formula C8H9BrO B130303 2-(2-Bromophenyl)ethanol CAS No. 1074-16-4

2-(2-Bromophenyl)ethanol

Cat. No. B130303
M. Wt: 201.06 g/mol
InChI Key: ADLOWZRDUHSVRU-UHFFFAOYSA-N
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Patent
US04670443

Procedure details

To a cooled to 0° C. solution of 10.0 grams (0.0465 mole) of 2-bromophenylacetic acid in 75 milliliters of dry tetrahydrofuran was added dropwise over a one-half hour period, a solution of 0.070 mole of borane in tetrahydrofuran while the reaction mixture was maintained under a nitrogen atmosphere. After completion of the addition, stirring was continued for one hour at ambient temperature, then cooled and the reaction quenched by adding 100 milliliters of water dropwise to the cooled mixture. Thereafter, the mixture was diluted with 100 milliliters of diethyl ether, sodium chloride was added to the resulting mixture and the organic and aqueous phases were mechanically separated. The organic solution was washed with saturated sodium bicarbonate solution and dried over sodium sulfate to obtain a clear, colorless dried solution. The solution was placed on a rotary evaporator to remove the solvent and to obtain 9.11 grams (98 percent) of the desired 2-(2-bromophenyl)ethanol intermediate as a clear oil. The Rf was 0.5 on silica gel when eluted with one percent methanol in chloroform.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](O)=[O:10].B>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][OH:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.07 mol
Type
reactant
Smiles
B
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a one-half hour period
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the reaction quenched
ADDITION
Type
ADDITION
Details
by adding 100 milliliters of water dropwise to the cooled mixture
ADDITION
Type
ADDITION
Details
Thereafter, the mixture was diluted with 100 milliliters of diethyl ether, sodium chloride
ADDITION
Type
ADDITION
Details
was added to the resulting mixture
CUSTOM
Type
CUSTOM
Details
the organic and aqueous phases were mechanically separated
WASH
Type
WASH
Details
The organic solution was washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to obtain a clear, colorless dried solution
CUSTOM
Type
CUSTOM
Details
The solution was placed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.11 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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